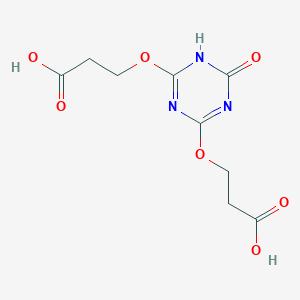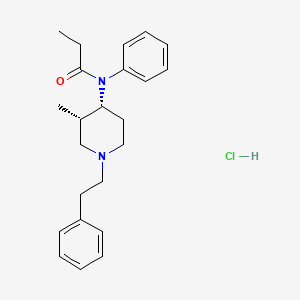
Thiophene, 3-bromo-4-ethoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3-bromo-4-ethoxy-(9CI) is an organosulfur compound with the molecular formula C6H7BrOS It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the third position and an ethoxy group at the fourth position on the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-bromo-4-ethoxy-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-ethoxythiophene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a brominated ethoxy compound in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of Thiophene, 3-bromo-4-ethoxy-(9CI) typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thiophene, 3-bromo-4-ethoxy-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzo
特性
分子式 |
C6H7BrOS |
|---|---|
分子量 |
207.09 g/mol |
IUPAC名 |
3-bromo-4-ethoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3 |
InChIキー |
FFVWRPRFYKPFLA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CSC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


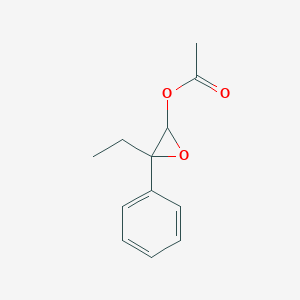
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
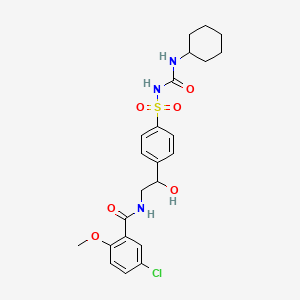
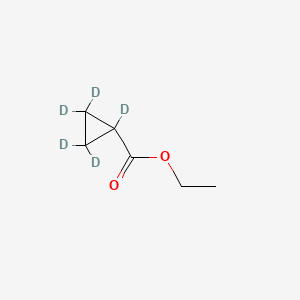
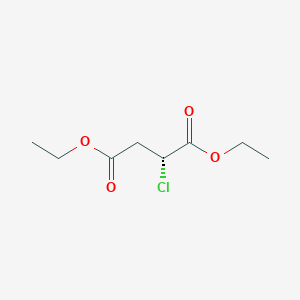
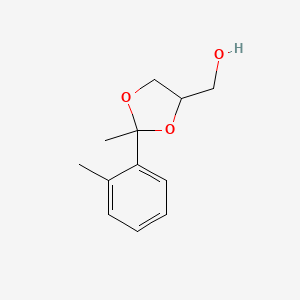
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
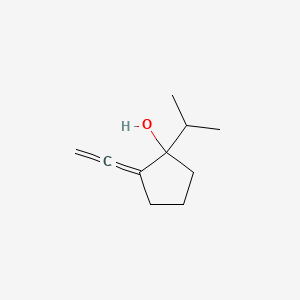
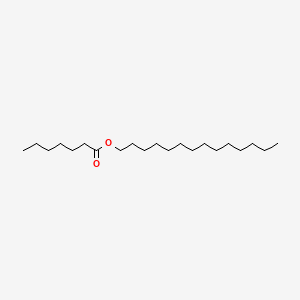

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
